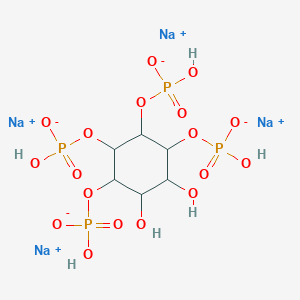
(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid is a chiral compound with significant potential in various scientific fields. This compound features a hydroxyl group, a phenylpicolinamido group, and a butanoic acid backbone, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the butanoic acid backbone: This can be achieved through the aldol condensation of acetaldehyde and butanal, followed by oxidation.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via a stereoselective reduction of a ketone intermediate.
Attachment of the phenylpicolinamido group: This step involves the coupling of a phenylpicolinamide derivative with the hydroxylated butanoic acid intermediate using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like PCC or KMnO₄.
Reduction: The carbonyl group in the butanoic acid backbone can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.
Substitution: The phenylpicolinamido group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ in acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to natural substrates.
Medicine: Explored for its therapeutic potential in treating diseases by targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylpicolinamido group plays a crucial role in binding affinity and specificity, while the hydroxyl and butanoic acid groups contribute to the overall molecular stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate: Known for its multiple inhibitory effects on SARS-CoV-2 targets.
(2S,3S)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid: A stereoisomer with different biological activity and binding affinity.
Uniqueness
(2S,3R)-3-Hydroxy-2-(6-phenylpicolinamido)butanoic Acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties
Propriétés
Numéro CAS |
1247729-31-2 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C16H16N2O4/c1-10(19)14(16(21)22)18-15(20)13-9-5-8-12(17-13)11-6-3-2-4-7-11/h2-10,14,19H,1H3,(H,18,20)(H,21,22)/t10-,14+/m1/s1 |
Clé InChI |
MJFFQDUBOUURMO-YGRLFVJLSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













